molecular formula C9H10ClNO B14066490 1-(5-Amino-2-chlorophenyl)propan-2-one

1-(5-Amino-2-chlorophenyl)propan-2-one

Cat. No.: B14066490
M. Wt: 183.63 g/mol
InChI Key: XYTOAPFJAWRIAE-UHFFFAOYSA-N
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Description

1-(5-Amino-2-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H10ClNO. It is a derivative of propanone, featuring an amino group and a chlorine atom attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Amino-2-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Amino-2-chlorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-chlorophenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(5-amino-2-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4,11H2,1H3

InChI Key

XYTOAPFJAWRIAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)N)Cl

Origin of Product

United States

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